N-Acetyl-DL-Phenylalanin

Übersicht

Beschreibung

N-Acetyl-L-Phenylalanin: ist ein acetyliertes Derivat der Aminosäure L-Phenylalanin. Es ist eine nicht-essentielle Aminosäure, die eine entscheidende Rolle in verschiedenen biologischen Prozessen spielt. Diese Verbindung wird aufgrund ihrer einzigartigen Eigenschaften häufig in medizinischen, ernährungsphysiologischen und industriellen Anwendungen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen:

Amidierungsreaktion: N-Acetyl-L-Phenylalanin kann durch Amidierung von L-Phenylalanin mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin synthetisiert werden.

Veresterungsreaktion: Es kann auch durch Veresterung mit Methanol unter Verwendung von Mukaiyama-Reagenz synthetisiert werden.

Industrielle Produktionsmethoden:

Enzymatische Acetylierung: Industriell kann N-Acetyl-L-Phenylalanin durch enzymatische Acetylierung unter Verwendung von Phenylalanin-N-Acetyltransferase hergestellt werden.

Chemische Synthese: Die großtechnische Produktion erfolgt oft mit chemischen Synthesemethoden, die eine hohe Ausbeute und Reinheit gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen:

Oxidation: N-Acetyl-L-Phenylalanin kann Oxidationsreaktionen eingehen und verschiedene oxidierte Derivate bilden.

Reduktion: Es kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: Diese Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Acetylgruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid oder Kaliumpermanganat können für Oxidationsreaktionen verwendet werden.

Reduktionsmittel: Natriumborhydrid oder Lithiumaluminiumhydrid sind übliche Reduktionsmittel.

Substitutionsreagenzien: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidierte Derivate: Produkte, die aus Oxidationsreaktionen gebildet werden.

Reduzierte Derivate: Produkte, die aus Reduktionsreaktionen gebildet werden.

Substituierte Derivate: Produkte, die aus Substitutionsreaktionen gebildet werden.

Wissenschaftliche Forschungsanwendungen

Chemie:

Peptidsynthese: N-Acetyl-L-Phenylalanin wird als Baustein bei der Peptidsynthese verwendet.

Chirale Trennung: Es wird in chiralen Trenntechniken zur Trennung von Enantiomeren verwendet.

Biologie:

Stoffwechselstudien: Diese Verbindung wird in Stoffwechselstudien verwendet, um den Phenylalanin-Stoffwechsel zu verstehen.

Medizin:

Phenylketonurie-Forschung: Es wird in der Forschung im Zusammenhang mit Phenylketonurie, einer genetischen Erkrankung, verwendet.

Entzündungshemmende Medikamente: N-Acetyl-L-Phenylalanin ist ein Vorläufer bei der Synthese von entzündungshemmenden Medikamenten.

Industrie:

Nahrungsergänzungsmittel: Es wird bei der Herstellung von Nahrungsergänzungsmitteln verwendet.

Futtermittelzusatzstoffe: Diese Verbindung wird als Futtermittelzusatzstoff in der Tierernährung verwendet.

Wirkmechanismus

Molekularziele und -wege:

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: N-Acetyl-L-phenylalanine is used as a building block in peptide synthesis.

Chiral Separation: It is used in chiral separation techniques to separate enantiomers.

Biology:

Metabolic Studies: This compound is used in metabolic studies to understand phenylalanine metabolism.

Medicine:

Phenylketonuria Research: It is used in research related to phenylketonuria, a genetic disorder.

Anti-Inflammatory Drugs: N-Acetyl-L-phenylalanine is a precursor in the synthesis of anti-inflammatory drugs.

Industry:

Nutritional Supplements: It is used in the production of nutritional supplements.

Feed Additives: This compound is used as a feed additive in animal nutrition.

Wirkmechanismus

Target of Action

The primary target of N-Acetyl-DL-phenylalanine is Aldose reductase , a key enzyme in the polyol pathway . This enzyme plays a crucial role in the conversion of glucose to sorbitol, a process that can lead to various complications when dysregulated .

Biochemical Pathways

N-Acetyl-DL-phenylalanine is involved in the polyol pathway . This pathway is responsible for the conversion of glucose to sorbitol, a process that can lead to various complications when dysregulated .

Result of Action

Given its interaction with aldose reductase, it may influence the polyol pathway and potentially have effects on glucose metabolism

Biochemische Analyse

Biochemical Properties

N-Acetyl-DL-phenylalanine plays a significant role in biochemical reactions. It is a substrate for bacterial tRNA (Phe) peptidyltransferase . It is also used as a resolving agent in the chemical resolution of DL-phenylalanine methyl ester .

Cellular Effects

It is known that high levels of phenylalanine can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Molecular Mechanism

The molecular mechanism of N-Acetyl-DL-phenylalanine is complex. It is involved in the formation of diasteromeric salt, which is a critical step in the chemical resolution of DL-phenylalanine methyl ester .

Temporal Effects in Laboratory Settings

It is known that the balance between its biosynthesis and degradation is important in maintaining the cellular concentration of the N-acylated aromatic amino acids .

Metabolic Pathways

N-Acetyl-DL-phenylalanine is involved in the phenylalanine metabolism pathway . It is a product of the enzyme phenylalanine N-acetyltransferase .

Transport and Distribution

It is known that phase III excretion of these short-chain N-acylated aromatic amino acids is either by passive diffusion or is transporter-mediated .

Subcellular Localization

N-terminal acetylation has been suggested to play a role in the subcellular targeting of proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Amidation Reaction: N-Acetyl-L-phenylalanine can be synthesized through the amidation of L-phenylalanine with acetic anhydride in the presence of a base such as pyridine.

Esterification Reaction: It can also be synthesized by esterification with methanol using Mukaiyama’s reagent.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-Acetyl-L-phenylalanine can undergo oxidation reactions, forming various oxidized derivatives.

Reduction: It can be reduced to form different reduced products.

Substitution: This compound can participate in substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidized Derivatives: Products formed from oxidation reactions.

Reduced Derivatives: Products formed from reduction reactions.

Substituted Derivatives: Products formed from substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

N-Acetyl-D-Phenylalanin: Ein Enantiomer von N-Acetyl-L-Phenylalanin mit ähnlichen Eigenschaften.

L-Phenylalanin: Die nicht-acetylierte Form der Verbindung.

N-Acetyl-L-Tyrosin: Eine weitere acetylierte Aminosäure mit ähnlichen Anwendungen.

Einzigartigkeit:

Eigenschaften

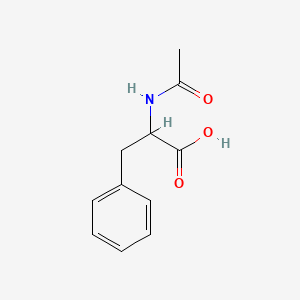

IUPAC Name |

(2S)-2-acetamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQJSKKFNMDLON-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883539 | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2018-61-3, 2901-75-9 | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2018-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP5BT39467 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 - 173 °C | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests that intravenously administered N-acetylphenylalanine is primarily eliminated through the kidneys. It binds to plasma albumin and undergoes renal peritubular transport via a probenecid-sensitive excretory system for organic anions. []

A: N-acetylphenylalanine is a metabolite of phenylalanine. Studies indicate that its renal excretion might be significant in phenylketonuria, potentially aiding in the removal of this amphipathic metabolite. []

ANone: The molecular formula of N-acetylphenylalanine is C11H13NO3, and its molecular weight is 207.23 g/mol.

A: Studies have utilized various spectroscopic techniques, including:* NMR: 1H NMR and 13C NMR have been used to characterize N-acetylphenylalanine and its derivatives, particularly in studies focusing on synthesis and structural elucidation. [, ]* IR Spectroscopy: Infrared multiple-photon dissociation (IRMPD) spectroscopy, in conjunction with density functional theory (DFT) calculations, has been used to investigate the gas-phase conformations of N-acetylphenylalanine. []

ANone: The provided research articles primarily focus on the biochemical and pharmacological aspects of N-acetylphenylalanine. There's limited information regarding its material compatibility and stability under various conditions.

A: Yes, Density Functional Theory (DFT) calculations have been employed to study carbohydrate-peptide interactions involving N-acetylphenylalanine methylamide. These calculations helped determine the structures of complexes formed with different carbohydrate molecules. []

A: Studies on α-chymotrypsin demonstrate the impact of side chain size on substrate specificity. As the amino acid side chain increases in size (e.g., from glycine to phenylalanine), the L-enantiomers of N-acetyl amino acid esters are hydrolyzed faster, while the D-enantiomers are hydrolyzed slower. [, ] This suggests a three-point interaction model in the enzyme's active site.

A: Research on papain reveals a strong preference for the L-enantiomer of N-acetylphenylalanylglycine 4-nitroanilide over its D-enantiomer in hydrolysis reactions. This selectivity highlights the enzyme's chiral recognition abilities. []

ANone: The provided research primarily focuses on scientific investigations of N-acetylphenylalanine, and details regarding specific SHE regulations are not discussed.

A: While the research highlights the renal elimination of N-acetylphenylalanine [], comprehensive information regarding its absorption, distribution, metabolism, and excretion (ADME) profile is not extensively covered.

A: Yes, studies have used rat models to understand the metabolic fate and renal elimination of N-acetylphenylalanine. [] Additionally, research investigating the formation of N-malonylphenylalanine in plants used barley seedlings as a model organism. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.